Trimethyl(7-phenylhepta-1,6-diyn-1-YL)silane
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Overview
Description
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane is an organosilicon compound with the molecular formula C14H18Si This compound features a trimethylsilyl group attached to a phenyl-substituted hepta-1,6-diynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane typically involves the reaction of a phenyl-substituted hepta-1,6-diynyl precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
C6H5C≡C−C≡C−C5H9+ClSi(CH3)3→C6H5C≡C−C≡C−C5H9Si(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group and the phenyl-substituted hepta-1,6-diynyl chain. These structural features enable the compound to interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Trimethyl(1,7-octadiyn-1-yl)silane
Uniqueness
Trimethyl(7-phenylhepta-1,6-diyn-1-yl)silane is unique due to its extended hepta-1,6-diynyl chain, which provides additional sites for chemical modification and enhances its reactivity compared to shorter-chain analogs. This makes it a valuable compound for the synthesis of complex molecules and advanced materials.
Properties
CAS No. |
138308-95-9 |
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Molecular Formula |
C16H20Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
trimethyl(7-phenylhepta-1,6-diynyl)silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)15-11-6-4-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,4-6H2,1-3H3 |
InChI Key |
YPLVGOYBQNNPRP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
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